molecular formula C6H7N3O B161990 N-(5-methylpyridin-2-yl)nitrous amide CAS No. 126209-21-0

N-(5-methylpyridin-2-yl)nitrous amide

Cat. No.: B161990
CAS No.: 126209-21-0
M. Wt: 137.14 g/mol
InChI Key: BASOXTKEANXGPR-UHFFFAOYSA-N
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Description

N-(5-methylpyridin-2-yl)nitrous amide:

Preparation Methods

Synthetic Routes and Reaction Conditions: Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: N-(5-methylpyridin-2-yl)nitrous amide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction reactions can convert the nitrous amide group to an amine group.

    Substitution: The compound can participate in substitution reactions, where the nitrous amide group is replaced by other functional groups[][1].

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product[][1].

Major Products Formed:

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyridine derivatives[][1].

Scientific Research Applications

N-(5-methylpyridin-2-yl)nitrous amide has several scientific research applications, including:

Mechanism of Action

The primary mechanism of action of N-(5-methylpyridin-2-yl)nitrous amide involves the release of nitric oxide. Nitric oxide acts as a signaling molecule, modulating various physiological processes such as vasodilation, neurotransmission, and immune response. The compound interacts with molecular targets such as guanylate cyclase, leading to the activation of cyclic guanosine monophosphate (cGMP) pathways .

Comparison with Similar Compounds

  • N-methyl-N-(pyridin-2-yl)nitrous amide
  • 5-methyl-N-nitroso-2-pyridinamine
  • 2-pyridinamine, 5-methyl-N-nitroso
Comparison:

Properties

IUPAC Name

N-(5-methylpyridin-2-yl)nitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O/c1-5-2-3-6(7-4-5)8-9-10/h2-4H,1H3,(H,7,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BASOXTKEANXGPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NN=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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